

Technical Profile: 2-Oxocyclopentanecarbonyl Chloride

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Compound of Interest

Compound Name:	2-Oxocyclopentanecarbonyl chloride
CAS No.:	22158-77-6
Cat. No.:	B1390168

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CAS: 22158-77-6 | Formula: C₆H₇ClO₂ | MW: 146.57 g/mol [1][2]

Executive Summary & Stability Warning

2-Oxocyclopentanecarbonyl chloride is a reactive

-keto acid chloride derivative used primarily as a C5-building block in the synthesis of heterocycles and pharmaceutical intermediates.[1] Unlike simple acyl chlorides, this compound possesses a nucleophilic

-carbon activated by two carbonyl groups, making it susceptible to self-condensation and dimerization.[1]

- **Operational Stability:** High reactivity. Prone to hydrolysis and thermal decomposition.
- **Storage:** Must be stored under inert atmosphere (Ar/N₂) at -20°C.
- **Handling Directive:** It is frequently generated in situ and used immediately to minimize the formation of "methacryloyl-type" dimers or elimination to ketene species.

Synthesis & Preparation Protocol

Rationale: Due to the thermal instability of

-keto acid chlorides, standard thionyl chloride (

) reflux procedures often lead to degradation ("tarring"). The recommended protocol uses Oxalyl Chloride with catalytic DMF (Vilsmeier-Haack intermediate mechanism) at controlled temperatures.^[1]

Protocol: In Situ Generation

- Setup: Flame-dried 100 mL round-bottom flask, inlet, magnetic stir bar.
- Solvation: Dissolve 2-oxocyclopentanecarboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M concentration).
- Catalysis: Add anhydrous Dimethylformamide (DMF) (0.05 eq).
- Chlorination: Cool to 0°C. Add Oxalyl Chloride (1.2 eq) dropwise over 15 minutes. Gas evolution (, ,) will be vigorous.
- Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.
- Workup: Concentrate under reduced pressure (keep bath <30°C) to remove excess oxalyl chloride. Use the crude yellow oil immediately for the next step (e.g., amidation or esterification).

Synthesis Workflow



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Figure 1: Catalytic cycle for the mild chlorination of labile

-keto acids.

Spectral Characterization

Note: Data presented reflects the keto-tautomer, which is the predominant species in non-polar solvents like

A. Infrared Spectroscopy (FT-IR)

The IR spectrum is diagnostic, showing a characteristic "doublet" in the carbonyl region due to the two distinct carbonyl environments.



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B. Nuclear Magnetic Resonance (NMR)

The NMR profile is defined by the desymmetrization of the cyclopentane ring caused by the substitution at C-1.

^1H NMR (400 MHz, CDCl_3)



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^{13}C NMR (100 MHz, CDCl_3)



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C. Mass Spectrometry (EI-MS)

Ionization Mode: Electron Impact (70 eV)



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Structural Analysis: Tautomerism

While esters of 2-oxocyclopentanecarboxylic acid exhibit significant enol character (up to 40% in

), the acid chloride exists predominantly in the keto form.

- Reasoning: The $-\text{COCl}$ group is a "harder" electrophile and less resonance-donating than an ester alkoxy group.^[1] This destabilizes the enol double bond relative to the keto-chloride arrangement.^[1]

- Observation: If ^1H NMR shows a singlet near 10-12 ppm (Enol -OH) and a vinyl signal near 105 ppm in ^{13}C NMR, it indicates hydrolysis to the acid or significant enolization, but this is rare in the pure chloride.

Applications in Drug Discovery

This reagent is a "linchpin" intermediate for fusing cyclopentane rings onto heterocyclic scaffolds.

Reaction Pathways

- Spirocyclic Formation: Reaction with bis-nucleophiles (e.g., ethylene glycol, diamines) protects the ketone, allowing distal functionalization.
- Heterocycle Synthesis: Reaction with hydrazines yields bicyclic pyrazolones, common scaffolds in NSAIDs and kinase inhibitors.



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Figure 2: Divergent synthesis pathways utilizing the electrophilic dual-activation of the core.^[1]

References

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- General Spectral Data (Precursor):National Institute of Standards and Technology (NIST). "Mass Spectrum of 2-Oxocyclopentanecarboxylic Acid Derivatives."
- Reactivity Profile:PubChem Compound Summary. "**2-Oxocyclopentanecarbonyl chloride** (CAS 22158-77-6)."[1][7]

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